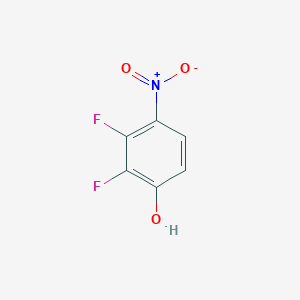

2,3-Difluoro-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFXVJUDSQIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561603 | |

| Record name | 2,3-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123173-60-4 | |

| Record name | 2,3-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-4-nitrophenol CAS number and properties

An In-Depth Technical Guide to 2,3-Difluoro-4-nitrophenol: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and material science sectors. As a trifunctional building block, it incorporates a phenolic hydroxyl group, a nitro group, and a vicinal difluoro motif on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group, and ortho to the nitro group, profoundly influences the molecule's electronic properties, acidity, and reactivity in key chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, chemical behavior, and applications of this versatile reagent.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, computed values from reliable databases provide a strong basis for experimental design.

| Property | Value | Source(s) |

| CAS Number | 123173-60-4 | [1] |

| Molecular Formula | C₆H₃F₂NO₃ | [1] |

| Molecular Weight | 175.09 g/mol | [1] |

| Appearance | Expected to be a pale yellow or light brown solid | [2] |

| Boiling Point | 307.4 °C at 760 mmHg (Computed) | |

| Melting Point | Not experimentally reported; isomers range from 75-100 °C | [3][4][5] |

| pKa | Lower than phenol (pKa ~10) due to electron-withdrawing groups | |

| Solubility | Expected to be slightly soluble in water, soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound is not widely documented in standard literature. However, a logical and scientifically sound approach involves the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom from a suitable precursor, 1,2,3-trifluoro-4-nitrobenzene. This methodology is analogous to patented processes for producing isomeric difluoronitrophenols, such as the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene[6]. The precursor, 1,2,3-trifluoro-4-nitrobenzene, can be prepared via the nitration and subsequent fluorination of dichlorofluorobenzene precursors[7][8][9].

The key to the proposed synthesis is the regioselective hydrolysis of the C-F bond at the C4 position (para to the nitro group). This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group, which can stabilize the negatively charged Meisenheimer complex intermediate. The fluorine atoms at C2 and C3 are less activated, allowing for a selective reaction.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. longdom.org [longdom.org]

- 4. patents.justia.com [patents.justia.com]

- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 7. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-nitrophenol

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis and characterization of 2,3-Difluoro-4-nitrophenol. This valuable fluorinated intermediate possesses a unique substitution pattern that makes it a strategic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. We will delve into a robust synthesis protocol, grounded in fundamental principles of organic chemistry, and detail the analytical methodologies required for its unambiguous characterization.

Introduction: The Strategic Importance of this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with two adjacent fluorine atoms and a nitro group positioned para to the hydroxyl functionality. The strategic placement of these groups imparts a distinct reactivity profile, making it a highly sought-after intermediate.

-

Fluorine Substitution: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. Fluorine can significantly enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1]

-

Reactive Handles: The hydroxyl (-OH) and nitro (-NO₂) groups serve as versatile synthetic "handles." The nitro group can be readily reduced to an amine, a key functional group for amide bond formation, while the hydroxyl group can be etherified or esterified. This multi-functionality allows for the divergent synthesis of diverse compound libraries for screening and development.[1][2]

This guide provides the necessary expertise to synthesize and validate this compound, ensuring a reliable supply for advanced research and development projects.

Physicochemical and Molecular Properties

A thorough understanding of the compound's properties is essential for its handling, purification, and application in subsequent reactions. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 123173-60-4 | [3] |

| Molecular Formula | C₆H₃F₂NO₃ | [3] |

| Molecular Weight | 175.09 g/mol | [3] |

| Exact Mass | 175.00809928 Da | [3] |

| Appearance | Expected to be a pale yellow solid, typical for nitrophenols.[4][5] | N/A |

| Solubility | Expected to have slight solubility in polar organic solvents like DMSO and Methanol.[4] | N/A |

Synthesis Pathway: Electrophilic Nitration of 2,3-Difluorophenol

The most direct and chemically sound method for preparing this compound is the electrophilic aromatic substitution (EAS) of 2,3-difluorophenol.

Reaction Principle and Mechanistic Insight

The reaction proceeds via the nitration of the 2,3-difluorophenol ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

-

Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the deactivating effect of the two fluorine atoms on the aromatic ring.

-

Regioselectivity Explained: The regiochemical outcome of the reaction is dictated by the directing effects of the substituents. The hydroxyl group is a potent activating, ortho, para-director. The fluorine atoms, while deactivating the ring towards EAS, are also ortho, para-directors. The position para to the strongly activating hydroxyl group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired this compound isomer as the major product.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of substituted phenols.[6][7][8] All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0°C. With continuous stirring, slowly add 5.0 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction Setup: In a separate 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2,3-difluorophenol in 30 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice/salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2,3-difluorophenol. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic; meticulous temperature control is critical to prevent over-nitration and the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Prepare a beaker containing 500 g of crushed ice and 200 mL of cold water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate of the crude product will form.

-

Filtration and Washing: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This step is crucial to remove residual acids.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.

-

¹H NMR: The spectrum is expected to show two aromatic protons. Due to the coupling with each other and with the adjacent fluorine atoms, they will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling. Spectroscopic data for related isomers can be found in various databases, providing a reference for expected chemical shifts.[9]

-

¹⁹F NMR: This technique can be used to confirm the presence and environment of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic group.

-

~1590 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N=O stretching of the nitro group, respectively.[10]

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1100-1300 cm⁻¹: C-F stretching vibrations.

-

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Expected Molecular Ion: For C₆H₃F₂NO₃, the expected monoisotopic mass is 175.0081 Da.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm). The mass spectrum will show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to this mass.[11]

-

Purity Assessment

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[12] Analysis should show a single major peak, and the purity is typically reported as the area percentage of this peak.

-

Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point range. A broad melting range is indicative of impurities. While the exact melting point for this isomer is not widely published, related isomers melt in the range of 90-100°C.[1][4]

Applications and Synthetic Utility

This compound is a valuable intermediate primarily due to the synthetic transformations its functional groups can undergo. It serves as a foundational scaffold for building more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][13] The nitro group can be reduced to an aniline, which is a precursor for countless heterocycles and amide-containing drugs. The phenolic hydroxyl allows for the introduction of various side chains through etherification, a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties.

Safety and Handling

While specific toxicology data for this compound is limited, related nitrophenol isomers are classified as hazardous.[14]

-

GHS Hazards (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14]

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has provided an authoritative overview of the synthesis and characterization of this compound. By following the detailed protocol, which is rooted in established principles of organic synthesis, researchers can reliably produce this key intermediate. The comprehensive characterization methods outlined herein provide a self-validating system to ensure the structural integrity and purity of the final product, enabling its confident use in advanced drug discovery and material science applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 394-41-2, 3-Fluoro-4-nitrophenol. LookChem. [Link]

-

PubChem. 3,5-Difluoro-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. Pharmaffiliates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. 2,3-Difluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Difluoro-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2,5-difluoro-4-nitrophenol (C6H3F2NO3). PubChemLite. [Link]

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate. [Link]

-

NC.gov. Results - Summary of Methods and Results. NC.gov. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. ATSDR. [Link]

-

SpectraBase. 2,3-Difluoro-6-nitrophenol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

ChemIQSoc. Preparation of 4-nitrophenol. ChemIQSoc. [Link]

- Google Patents. CN102766053B - Production method of 3-fluoro-4-nitrophenol.

-

Wikipedia. 4-Nitrophenol. Wikipedia. [Link]

-

National Institutes of Health. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts... NIH. [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

-

NIST WebBook. 4-Fluoro-2-nitrophenol. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). HMDB. [Link]

-

Organic Syntheses. m-NITROPHENOL. Organic Syntheses. [Link]

-

IJCRT.org. INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. IJCRT.org. [Link]

-

National Institutes of Health. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies... NIH. [Link]

- Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

National Institutes of Health. Purification and characterization of a bacterial nitrophenol oxygenase... NIH. [Link]

-

ResearchGate. Figure S7. Mass spectrum of 4-nitro phenol. ResearchGate. [Link]

-

MDPI. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts... MDPI. [Link]

-

NIST WebBook. 2,3,4-Trifluorophenol, methyl ether. National Institute of Standards and Technology. [Link]

-

PrepChem.com. Preparation of 4-nitrophenol. PrepChem.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 7. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. 3,5-Difluoro-4-nitrophenol | C6H3F2NO3 | CID 17843765 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Difluoro-4-nitrophenol chemical structure and IUPAC name

An In-Depth Technical Guide to 2,3-Difluoro-4-nitrophenol for Advanced Research

Introduction

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a nitro group, and two vicinal fluorine atoms—imparts a distinct reactivity profile that is particularly valuable for the synthesis of complex molecular architectures. For researchers, scientists, and professionals in drug development, this compound serves as a critical intermediate for creating novel pharmaceutical agents and agrochemicals. The presence of fluorine atoms can enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity, while the nitro and hydroxyl groups offer convenient handles for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, grounded in authoritative scientific data.

Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental for its application in synthesis and research.

-

IUPAC Name : this compound[1]

-

Chemical Formula : C₆H₃F₂NO₃[1]

-

CAS Number : 123173-60-4[1]

-

Canonical SMILES : C1=CC(=C(C(=C1[O-])F)F)O[1]

The structure consists of a phenol ring substituted with two fluorine atoms at positions 2 and 3, and a nitro group at position 4 relative to the hydroxyl group.

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 14550743.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various experimental conditions. The data presented below is compiled from established chemical databases.

| Property | Value | Source |

| Molecular Weight | 175.09 g/mol | PubChem[1] |

| Appearance | Yellow crystalline powder | Various Suppliers |

| Melting Point | 110 - 115 °C (230 - 239 °F) | Sigma-Aldrich[2] |

| Boiling Point | 279 °C (534 °F) | Sigma-Aldrich[2] |

| logP (Octanol/Water) | 1.95 | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharm[3] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for the synthesis of nitrophenols involves the direct nitration of a corresponding phenol precursor. In this case, the synthesis would start from 2,3-difluorophenol.

Causality of Experimental Choices: The nitration of an activated aromatic ring like phenol requires careful control. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Sulfuric acid is employed as a catalyst; it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. The reaction temperature is kept low to prevent over-nitration and the formation of unwanted byproducts.

Experimental Protocol: Nitration of 2,3-Difluorophenol

This protocol is a representative methodology based on standard nitration procedures for analogous compounds.[4]

-

Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,3-difluorophenol (1 equivalent) in a suitable solvent like dichloromethane at 0°C.

-

Reagent Addition : Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution, maintaining the temperature at 0°C.

-

Nitration : Add a nitrating agent, such as nitric acid or isopropyl nitrate (1.1 equivalents), dropwise to the mixture over 30 minutes. The reaction is exothermic and the temperature must be carefully controlled to remain below 5°C.

-

Reaction Monitoring : Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the mixture onto crushed ice and water. This quenches the reaction and precipitates the product.

-

Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

-

Scaffold for Complex Molecules : The compound serves as a rigid scaffold onto which further complexity can be built. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build larger structures.[5][6]

-

Introduction of Fluorine : Fluorinated organic compounds are of immense interest in medicinal chemistry. The C-F bond is strong and the fluorine atom is small, and its introduction can block metabolic pathways, increase lipophilicity, and enhance binding affinity to target proteins.[7] Using this compound provides a direct route to incorporate a difluorinated phenyl moiety into a drug candidate.

-

Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing nitro group, combined with the fluorine atoms, strongly activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of a fluorine atom by various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of compounds for high-throughput screening in drug discovery programs.[8]

Logical Workflow for Drug Candidate Synthesis

Sources

- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 123173-60-4|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

physical and chemical properties of 2,3-Difluoro-4-nitrophenol

An In-depth Technical Guide to 2,3-Difluoro-4-nitrophenol

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 123173-60-4), a key fluorinated aromatic intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide delves into the core physicochemical and chemical properties of the compound, offering insights grounded in established chemical principles. We will explore its structural identifiers, spectroscopic characteristics, reactivity profile, and safety considerations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its characterization and a representative synthetic pathway, ensuring both theoretical understanding and practical applicability.

Compound Identification and Structure

This compound is a substituted aromatic compound whose utility in organic synthesis is largely dictated by the interplay of its three distinct functional groups: a hydroxyl group, a nitro group, and two fluorine atoms. These substituents modulate the electronic environment of the benzene ring, influencing the compound's acidity, reactivity, and spectroscopic behavior.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=CC(=C(C(=C1[O-])F)F)O[1]

-

InChI Key: FCCFXVJUDSQIMG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in reaction chemistry. While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer its properties from closely related analogues and computational predictions. The strong electron-withdrawing nature of the nitro and fluoro groups significantly impacts properties like acidity (pKa).

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a pale yellow to brown crystalline solid. | Based on analogues like 3-Fluoro-4-nitrophenol.[3][4] |

| Melting Point | Not experimentally determined in provided sources. Isomers like 2,3-Difluoro-6-nitrophenol melt at 60-62 °C. | The specific substitution pattern will influence crystal lattice energy and thus the melting point. |

| Boiling Point | Not experimentally determined. Predicted for isomers to be in the 250-310 °C range.[5][6] | High boiling point is expected due to polarity and hydrogen bonding. |

| Density | ~1.619 g/cm³ (Predicted) | [2] |

| Solubility | Expected to have limited solubility in water but higher solubility in polar organic solvents like DMSO, methanol, and ether. | This is a general characteristic of nitrophenols.[3][7][8] |

| Acidity (pKa) | Predicted to be significantly lower than phenol (9.98) and 4-nitrophenol (7.15).[9][10] | The two fluorine atoms and the nitro group are strong electron-withdrawing groups, which stabilize the conjugate phenoxide base, thereby increasing acidity. Predicted pKa for 2,6-difluoro-4-nitrophenol is 4.28.[6] |

Chemical Profile and Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group and fluorine atoms are powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M for nitro) effects.

-

Acidity: The primary chemical characteristic is the acidity of the phenolic proton. The collective electron-withdrawing effect of the substituents strongly stabilizes the resulting phenoxide anion, making this compound a considerably stronger acid than phenol itself. This facilitates its reaction with bases to form salts.

-

Aromatic Ring Reactivity: The ring is heavily deactivated towards electrophilic aromatic substitution. The directing effects of the substituents would theoretically guide incoming electrophiles, but the deactivation is typically too strong for such reactions to proceed under standard conditions.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the C2 position, being ortho to the activating nitro group, is susceptible to nucleophilic aromatic substitution. This pathway is a key strategy for introducing new functional groups and building more complex molecular architectures, making the compound a valuable synthetic intermediate.[11]

Caption: Electronic influence of substituents on the aromatic ring.

Spectroscopic Data Analysis

While specific spectra are not provided in the search results, a robust analysis based on fundamental principles of spectroscopy allows for the prediction of key spectral features. This is a critical skill for confirming the identity and purity of the compound in a laboratory setting.

-

¹H NMR: The spectrum is expected to be simple.

-

Aromatic Region (7.0-8.5 ppm): Two signals corresponding to the two aromatic protons. They would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atoms.

-

Phenolic Proton (variable, ~4-8 ppm): A broad singlet is expected for the hydroxyl proton.[12] Its chemical shift can be highly dependent on concentration and solvent.

-

-

¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the electronegative F, O, and N atoms will be shifted downfield. The C-F couplings will be observable.

-

¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight, 175.09. Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da) and hydroxyl group (-OH, 17 Da).

Safety and Handling

Based on safety data for closely related nitrophenols, this compound should be handled as a hazardous substance.[13]

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin irritation and serious eye irritation.[13] May cause respiratory irritation and potential damage to organs (liver, kidneys) through prolonged or repeated exposure.[13]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Avoid generation and inhalation of dust.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13][14]

Experimental Protocols

The following protocols are standardized methodologies for the characterization and synthesis of aromatic compounds like this compound.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Protocol: NMR Sample Preparation (for ¹H NMR)

Causality: NMR spectroscopy is a definitive technique for structure elucidation. Proper sample preparation in a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the instrument, and acquire the spectrum according to the instrument's standard operating procedures.

Caption: Workflow for preparing an NMR sample.

Protocol: Representative Synthesis (by Analogy)

Causality: The nitration of a phenol is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions (especially temperature) is critical to control selectivity and prevent over-nitration or degradation. This protocol is adapted from the synthesis of a related isomer, 2-fluoro-4-nitrophenol.[16]

-

Precursor: Start with 2,3-difluorophenol.

-

Reaction Setup: Dissolve the 2,3-difluorophenol in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to between -10 °C and 0 °C using an ice-salt bath. Temperature control is crucial to minimize the formation of byproducts.

-

Nitration: Slowly add a nitrating agent (e.g., a solution of nitric acid in sulfuric acid or 90% nitric acid) dropwise to the stirred solution, ensuring the temperature remains below 0 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and water.

-

Extraction: Extract the product into an organic solvent such as ether or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to isolate the desired this compound isomer.

Conclusion

This compound is a valuable chemical intermediate with a rich chemical profile defined by its fluorinated and nitrated phenolic structure. Its heightened acidity, specific reactivity towards nucleophiles, and distinct spectroscopic signatures make it a well-characterized building block for advanced applications in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and analytical characterization, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

PubChem. This compound | C6H3F2NO3 | CID 14550743. [Link]

-

LookChem. Cas 394-41-2, 3-Fluoro-4-nitrophenol. [Link]

-

PubChem. 3,5-Difluoro-4-nitrophenol | C6H3F2NO3 | CID 17843765. [Link]

-

PubChem. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3-Fluoro-4-nitrophenol. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Harper College. SIGMA-ALDRICH - Safety Data Sheet. [Link]

-

Chongqing Chemdad Co., Ltd. 2,3-difluoro-4-nitro-Phenol. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

- Google Patents.

-

CAS Common Chemistry. Ofloxacin. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

PubChem. 2,6-Difluoro-4-nitrophenol | C6H3F2NO3 | CID 600210. [Link]

-

PubChem. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233. [Link]

- Google Patents. CN102766053A - Production method of 3-fluoro-4-nitrophenol.

-

Solubility of Things. 4-Nitrophenol. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. [Link]

-

Matrix Fine Chemicals. OFLOXACIN Q ACID | CAS 82419-35-0. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

Dalton Transactions. Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. [Link]

- Google Search.

Sources

- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-difluoro-4-nitro-Phenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,5-DIFLUORO-4-NITROPHENOL CAS#: 120103-18-6 [m.chemicalbook.com]

- 6. 2,6-Difluoro-4-nitrophenol | 658-07-1 [chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. southwest.tn.edu [southwest.tn.edu]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-nitrophenol in Organic Solvents

This guide provides a comprehensive overview of the solubility of 2,3-Difluoro-4-nitrophenol, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various organic solvents. A thorough understanding of solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (C₆H₃F₂NO₃, CAS No. 123173-60-4) is an aromatic compound featuring a phenol ring substituted with two fluorine atoms and a nitro group.[1] These functional groups dictate its chemical reactivity and its physicochemical properties, including its solubility. The presence of the polar hydroxyl and nitro groups, combined with the electron-withdrawing nature of the fluorine atoms, creates a molecule with a specific polarity profile that governs its interactions with different solvents.

In drug development and chemical manufacturing, solubility is a critical parameter that influences:

-

Reaction Kinetics: For reactions carried out in solution, the concentration of the dissolved reactant directly impacts the reaction rate.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is crucial for developing effective drug delivery systems.

-

Bioavailability: For a drug to be effective, it must first dissolve in bodily fluids to be absorbed.

Given the importance of this parameter, this guide will not only explore the theoretical underpinnings of this compound's solubility but also provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Theoretical Solubility Considerations

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | PubChem[1] |

| Molecular Weight | 175.09 g/mol | PubChem[1] |

| Melting Point | 60 - 62 °C | Fisher Scientific[2] |

| Calculated XLogP3 | 1.6 | PubChem[1] |

| Appearance | Yellow Solid | Fisher Scientific[2] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound has both polar (hydroxyl and nitro groups) and nonpolar (the aromatic ring) characteristics. The calculated XLogP3 of 1.6 suggests a moderate lipophilicity.

Based on this, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, likely leading to good solubility. For related compounds like nitrophenols, alcohols are effective solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can interact via dipole-dipole interactions. Acetone is often a good solvent for nitrophenols.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the significant polarity of the solute.

The presence of the fluorine atoms can also influence solubility. While fluorine is highly electronegative, the C-F bond can have both polar and nonpolar character depending on the molecular context. In this case, the difluoro substitution may slightly increase the compound's ability to interact with less polar solvents compared to its non-fluorinated analog.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is a reliable technique for measuring the equilibrium solubility of a compound.[3]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Calibration Curve Generation:

-

Analyze the standard solutions using a suitable analytical method (HPLC-UV or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standard solutions.

-

-

Solubility Calculation:

-

Using the measured analytical response of the diluted sample and the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Ethyl Acetate | 4.4 | 25.8 |

| Acetone | 5.1 | 150.2 |

| Acetonitrile | 5.8 | 85.6 |

| Ethanol | 4.3 | 210.5 |

| Methanol | 5.1 | 350.1 |

Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

The results should be analyzed in the context of solvent properties. A plot of solubility versus the solvent polarity index can reveal trends and provide insights into the dominant intermolecular forces governing the dissolution process.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the provided theoretical considerations and the detailed experimental protocol empower researchers to generate this critical data in-house.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. Such studies would not only provide valuable data for process development but also contribute to the development of thermodynamic models that can predict the solubility of this and related compounds.[6][7][8] The application of machine learning algorithms informed by thermodynamic properties is a promising avenue for accelerating the prediction of solubility for novel compounds.[9][10]

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- This compound | C6H3F2NO3 | CID 14550743. PubChem.

- SAFETY D

- Cas 123173-60-4,2,3-difluoro-4-nitro-Phenol. lookchem.

- Which is the best organic solvent for nitrophenol solubility and extraction?.

- Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. NCBI - NIH.

Sources

- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-4-nitrophenol

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic characterization of 2,3-Difluoro-4-nitrophenol, a compound of interest in drug development and chemical research. Due to the limited availability of public experimental spectra for this compound, this guide will utilize the spectral data of its close structural isomer, 2,3-Difluoro-6-nitrophenol , as a primary case study. This approach allows for a detailed exploration of the spectroscopic signatures characteristic of difluoronitrophenols, while also providing expert analysis on the predicted spectral differences arising from the specific substituent pattern of the target compound. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of advanced spectroscopic techniques for molecular characterization.

Introduction: The Challenge of Isomeric Differentiation

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This compound (C₆H₃F₂NO₃) is a substituted aromatic compound whose utility is intrinsically linked to its specific substitution pattern.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. However, obtaining and interpreting this data requires a nuanced understanding of how molecular structure influences spectral output. This guide addresses the practical challenge of characterizing this compound. In the absence of published experimental spectra for this specific molecule, we will conduct a thorough analysis of its isomer, 2,3-Difluoro-6-nitrophenol (PubChem CID: 2733745), for which spectral data is available.[1] By interpreting the spectra of this closely related compound, we can establish a validated framework for predicting the spectral characteristics of this compound and provide researchers with the tools to confidently identify it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential, with ¹⁹F NMR also offering valuable insights.

Experimental Protocol: ¹H NMR Spectroscopy

A robust ¹H NMR spectrum can be obtained by following a standardized protocol to ensure data quality and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound.[2] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] The choice of solvent is critical; it must dissolve the compound without its own signals obscuring important regions of the spectrum.[4]

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid impurities can degrade the spectral resolution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[6]

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as a reference.[5]

Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol

The following table summarizes the ¹H NMR data available for 2,3-Difluoro-6-nitrophenol.

| Parameter | Value | Source |

| Solvent | DMSO-d₆ | Sigma-Aldrich |

| Frequency | Not specified | Sigma-Aldrich |

| ¹H Chemical Shifts (ppm) | Data not explicitly provided in numerical format, but expected regions can be inferred. | [1] |

Detailed Analysis:

-

Aromatic Protons: 2,3-Difluoro-6-nitrophenol has two protons on the aromatic ring. These would appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm).

-

The proton at C5 will be coupled to the proton at C4, resulting in a doublet.

-

The proton at C4 will be coupled to the proton at C5 (a doublet) and will also show smaller couplings to the fluorine atoms at C2 and C3. This would likely result in a more complex multiplet, possibly a doublet of doublets of doublets (ddd).

-

-

Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. In DMSO-d₆, it is often observed at a higher chemical shift (e.g., > 9 ppm).

Predicted ¹H NMR Spectrum for this compound

While sharing the same number of protons, the spectrum of this compound would differ significantly due to the change in the electronic environment.

-

Symmetry: The molecule has a plane of symmetry if the -OH bond rotation is considered on the NMR timescale. However, the two aromatic protons (at C5 and C6) are in different environments relative to the hydroxyl and nitro groups.

-

Chemical Shifts:

-

The proton at C5 is ortho to the electron-withdrawing nitro group, which would shift its resonance significantly downfield (likely > 8.0 ppm).

-

The proton at C6 is ortho to the hydroxyl group and meta to the nitro group. It would appear at a lower chemical shift than the C5 proton.

-

-

Coupling: The two aromatic protons are adjacent and would show ortho coupling (typically 7-10 Hz), resulting in two doublets. Each doublet would also exhibit smaller couplings to the fluorine atoms, making them appear as doublet of doublets or more complex multiplets. The interpretation of these fluorine couplings is crucial for unambiguous assignment.[7][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid and liquid samples that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. A background spectrum of the empty crystal is collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000–400 cm⁻¹.[9]

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol

The PubChem entry for 2,3-Difluoro-6-nitrophenol indicates the availability of an ATR-IR spectrum.[1] The characteristic absorption bands are interpreted below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~3500-3200 (broad) | Phenolic O-H | Stretching (H-bonded) | [10][11] |

| ~3100-3000 | Aromatic C-H | Stretching | [10] |

| ~1550-1475 | Nitro (NO₂) | Asymmetric Stretching | [12][13] |

| ~1600 & ~1450 | Aromatic C=C | Ring Stretching | [10] |

| ~1360-1290 | Nitro (NO₂) | Symmetric Stretching | [12][13] |

| ~1250 | C-O | Stretching | [10] |

| ~1100-1000 | C-F | Stretching | - |

Detailed Analysis:

-

O-H Stretch: A broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.[10][14]

-

Nitro Group Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are highly diagnostic for the presence of the NO₂ group.[12]

-

Aromatic Region: Absorptions for aromatic C=C ring stretching are found between 1600-1450 cm⁻¹. C-H stretching vibrations on the ring appear just above 3000 cm⁻¹.

-

C-F Stretches: The carbon-fluorine bonds will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to be very similar to its 6-nitro isomer, as they contain the same functional groups. The primary vibrations (O-H, NO₂, C-F stretches) will be present in similar regions. Minor shifts in the exact peak positions and intensities may occur due to the different electronic distribution and steric environment. The most significant differences would likely be observed in the "fingerprint region" (below 1500 cm⁻¹), where complex bending and stretching vibrations are sensitive to the overall molecular structure, particularly the out-of-plane C-H bending modes which are dependent on the substitution pattern.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.[15][16]

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[15] This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, stable daughter ions and neutral fragments.[17]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol

The PubChem entry for 2,3-Difluoro-6-nitrophenol provides its molecular formula (C₆H₃F₂NO₃) and molecular weight (175.09 g/mol ).[1]

| Parameter | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | PubChem |

| Exact Mass | 175.0081 Da | PubChem |

| Expected M⁺• (m/z) | 175 | Calculated |

Predicted Fragmentation Pattern:

The mass spectrum of a nitrophenol is characterized by several key fragmentation pathways.[17]

-

Molecular Ion (M⁺•): A peak at m/z = 175, corresponding to the intact molecule with one electron removed, should be observed. Its intensity will depend on its stability.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da). This would result in a fragment ion at m/z = 129.

-

Loss of NO: Another possible fragmentation is the loss of nitric oxide (•NO, 30 Da), which would yield a fragment at m/z = 145. This is often followed by the loss of CO.

-

Loss of CO: Phenolic compounds can lose carbon monoxide (CO, 28 Da) from the ring after initial fragmentation, leading to stable cyclopentadienyl-type cations.[18] For example, the m/z 129 fragment could lose CO to give a fragment at m/z = 101.

-

Loss of H₂O: While less common as a primary step, loss of water (18 Da) can occur.

Predicted MS Spectrum for this compound

The mass spectrum of this compound will show a molecular ion peak at the same m/z value of 175, as it is an isomer. The major fragmentation pathways (loss of NO₂, NO, and CO) are also expected to be the same. However, the relative intensities of the fragment ions may differ.[17] The stability of the intermediate ions is influenced by the position of the substituents. For example, the proximity of the nitro group to the hydroxyl group can influence fragmentation pathways (the "ortho effect"). While this is not a factor for the 4-nitro isomer, the overall electronic differences between the 4-nitro and 6-nitro isomers could lead to a different abundance ratio of the key fragments (e.g., m/z 129 vs. m/z 145), providing a basis for distinguishing them.

Conclusion

This guide has outlined the essential spectroscopic methodologies for the comprehensive characterization of this compound. By leveraging the available data for its isomer, 2,3-Difluoro-6-nitrophenol, we have established a robust analytical framework. The key to identifying the target compound lies not just in observing the expected signals—such as the phenolic OH stretch in the IR or the molecular ion at m/z 175 in the MS—but in the detailed interpretation of the patterns. For NMR, the specific chemical shifts and coupling constants of the two aromatic protons will be the most definitive feature. In mass spectrometry, subtle differences in the relative abundances of fragment ions may provide confirmatory evidence. By combining these techniques with the protocols and interpretive principles detailed herein, researchers can achieve unambiguous structural elucidation of this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How To [chem.rochester.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,3-Difluoro-4-nitrophenol (CAS No. 123173-60-4) is a fluorinated aromatic compound increasingly utilized as a key intermediate in pharmaceutical synthesis and broader chemical research.[1] Its unique molecular structure, featuring a phenol group, a nitro group, and two fluorine atoms, imparts specific reactivity that is valuable in the construction of complex target molecules.[1] However, this same reactivity, characteristic of the nitrophenol class of compounds, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety data, toxicological profile, and essential handling precautions for this compound. The protocols and recommendations outlined herein are designed to empower laboratory personnel to work with this compound safely and effectively, minimizing exposure risks and ensuring a secure research environment.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding a substance's physical characteristics, which influence its behavior under laboratory conditions. This compound is typically a solid at room temperature.

| Property | Value | Source |

| CAS Number | 123173-60-4 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |

| Molecular Weight | 175.09 g/mol | [4] |

| Appearance | Brown or pale yellow to brown solid/powder | [5][6] |

| Melting Point | 60-62 °C (for 2,3-Difluoro-6-nitrophenol isomer) | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Sensitivity | Light sensitive | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to recognize that different suppliers may report slightly different classifications based on the data available to them. For instance, some sources classify its acute oral toxicity as Category 3 ("Toxic if swallowed"), while others list it as Category 4 ("Harmful if swallowed").[3][5] This discrepancy underscores a critical principle: always handle the compound with the highest degree of caution indicated by any reputable source and refer to the specific Safety Data Sheet (SDS) provided by your supplier.

The primary hazards are summarized below:

| Hazard Class | GHS Code | Description | Source |

| Acute Oral Toxicity | H301 / H302 | Toxic or Harmful if swallowed | [3][5] |

| Acute Dermal Toxicity | H312 | Harmful in contact with skin | [5] |

| Acute Inhalation Toxicity | H332 | Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][7] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |

| Aquatic Toxicity | H401 / H410 | Toxic or Very toxic to aquatic life | [3][5] |

| Other Hazards | - | May form explosible dust-air mixture if dispersed | [5] |

Section 3: Toxicological Profile: The "Why" Behind the Hazard

The hazards associated with this compound are rooted in the toxicological properties of the nitrophenol chemical class. While specific data for this difluorinated derivative is limited, the broader class is well-studied.

-

Systemic Toxicity: Nitrophenols are known to be systemically toxic. Upon absorption into the body via ingestion, inhalation, or skin contact, they can interfere with cellular processes.[8][9] The primary concern with related compounds like 4-nitrophenol is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to cyanosis (a blueish tint to the skin), headache, drowsiness, and nausea.[9][10]

-

Organ Damage: Prolonged or repeated exposure to nitrophenols may cause damage to organs, particularly the kidneys and liver.[11][12]

-

Irritation and Sensitization: The compound is a known irritant to the skin and eyes.[3][7] Direct contact can cause significant inflammation, and in the case of eyes, may lead to serious damage.[3] Furthermore, it may act as a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.[3]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling the harmful dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[13]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is task-dependent. Inadequate protection can lead to serious health consequences.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing & Solution Prep | Chemical splash goggles with side-shields.[14] | Chemical-resistant gloves (e.g., Nitrile), inspected prior to use.[14] | Laboratory coat. | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter (e.g., N95 dust mask).[15] |

| Conducting Reactions | Chemical splash goggles and a face shield.[15] | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron over a laboratory coat. | Work must be conducted in a fume hood. A respirator should be on standby for emergencies. |

| Handling Large Quantities | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Full protective suit.[16] | A self-contained breathing apparatus (SCBA) may be required.[16] |

Section 5: Safe Handling and Storage Procedures

Adherence to standardized workflows minimizes the risk of accidental exposure and contamination.

General Handling Workflow

Caption: Decision-making flowchart for emergency events.

Section 7: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Containers: Dispose of contents and containers in an approved waste disposal plant. [5][7]* Regulations: All disposal practices must be in compliance with federal, state, and local regulations. Do not dispose of via sanitary sewer. [5]

References

-

This compound | C6H3F2NO3 | CID 14550743 . PubChem. [Link]

-

p-NITROPHENOL EXTRA PURE . Loba Chemie. [Link]

-

Extra Pure (P-Nitrophenol) MSDS CAS . Oxford Lab Fine Chem LLP. [Link]

-

Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

-

Cas 394-41-2,3-Fluoro-4-nitrophenol . LookChem. [Link]

-

4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

-

Understanding the Chemical Properties and Applications of 3-Fluoro-4-nitrophenol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- material safety data sheet - 4-nitrophenol indic

-

4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 . PubChem. [Link]

-

Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

4-Nitrophenol . EPA. [Link]

-

Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols . NCBI Bookshelf - NIH. [Link]

-

ADEQUACY OF THE DATABASE - Toxicological Profile for Nitrophenols . NCBI - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123173-60-4 [sigmaaldrich.com]

- 4. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. upbio.lookchem.com [upbio.lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]